3-(2-methoxyethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Overview
Description
3-(2-methoxyethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: This step involves the incorporation of the sulfanyl group through nucleophilic substitution or other suitable methods.
Attachment of the Methoxyethyl Group: This can be done using alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of reaction conditions is crucial for large-scale production.
Purification Techniques: Methods such as crystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoindoles: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds containing the quinoline moiety with various functional groups.
Uniqueness
The uniqueness of 3-(2-methoxyethyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-31-14-13-28-23(30)22-21(17-9-3-4-10-18(17)25-22)26-24(28)32-15-20(29)27-12-6-8-16-7-2-5-11-19(16)27/h2-5,7,9-11,25H,6,8,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBWXLUWDSRFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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